2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide
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Description
2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H16N6O2S2 and its molecular weight is 424.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds with structural elements similar to the queried compound have been synthesized and evaluated for their potential biological activities. For instance, heterocyclic compounds incorporating antipyrine moieties, which share some structural similarities with the queried compound, have been synthesized and tested for their antimicrobial properties. These compounds were designed using key intermediates and were subjected to various chemical reactions to yield new structures, which were then characterized using spectroscopic methods and evaluated for their biological activities against different microbial strains (Bondock et al., 2008).
Antimicrobial and Insecticidal Properties
Another research avenue involves the synthesis of heterocyclic compounds with potential antimicrobial and insecticidal properties. For example, compounds incorporating a thiadiazole moiety were synthesized and assessed for their effectiveness against certain pests and microbial pathogens. These studies involve the creation of diverse heterocycles through chemical synthesis, followed by biological evaluation to determine their potential utility in pest control and infection prevention (Fadda et al., 2017).
Properties
IUPAC Name |
2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S2/c1-11-3-2-4-12(7-11)25-16-14(9-21-25)17(27)24-13(10-29-19(24)23-16)8-15(26)22-18-20-5-6-28-18/h2-7,9,13H,8,10H2,1H3,(H,20,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNOCZSAQXNCCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)NC5=NC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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